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Compound of Interest

Compound Name: Ile-AMS

Cat. No.: B15137453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of Isoleucyl-adenylate-sulfamoyl-adenosine (Ile-AMS), a potent inhibitor of

isoleucyl-tRNA synthetase (IleRS).

Core Compound Details
Ile-AMS, also known as N-[isoleucinyl]-N'-[adenosyl]-diaminosulfone, is a synthetic analogue of

the isoleucyl-adenylate (Ile-AMP) intermediate formed during protein biosynthesis. Its stability

compared to the natural intermediate makes it an invaluable tool for studying the mechanism of

isoleucyl-tRNA synthetase and for developing novel antimicrobial agents.

Chemical Structure
The chemical structure of Ile-AMS is depicted below. It consists of an L-isoleucine residue

linked via a sulfamoyl group to the 5'-position of adenosine.

SMILES: O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CNS(NC(--INVALID-LINK--

CC">C@HN)=O)(=O)=O[1]

Physicochemical Properties
Specific experimental data for the physicochemical properties of Ile-AMS are not readily

available in the public domain. The table below provides computed and known properties.
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Property Value Source

Molecular Formula C₁₆H₂₆N₈O₆S MedChemExpress[1]

Molecular Weight 458.49 g/mol MedChemExpress[1]

CAS Number 213554-08-6 MedChemExpress[1]

Appearance Likely a solid Inferred

Solubility Not reported -

Melting Point Not reported -

pKa Not reported -

Biological Activity and Mechanism of Action
Ile-AMS is a potent and specific inhibitor of isoleucyl-tRNA synthetase (IleRS), an essential

enzyme in all domains of life responsible for attaching isoleucine to its cognate tRNA during

protein synthesis.

Quantitative Inhibition Data
Ile-AMS and its close analogs exhibit strong inhibitory activity against IleRS from various

organisms.

Compound
Name

Target
Organism/Enz
yme

Inhibition
Metric

Value Source

Ile-AMS
Plasmodium

falciparum
ABS IC₅₀ 1.19 nM

MedChemExpres

s[1]

Ile-NHSO₂-AMP
Staphylococcus

aureus IleRS
Kᵢ 1 nM PubMed[2]

Ile-ol-AMP
Staphylococcus

aureus IleRS
Kᵢ 50 nM PubMed[2]
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Mechanism of Action
Ile-AMS acts as a competitive inhibitor of IleRS. It mimics the structure of the high-energy

intermediate, isoleucyl-adenylate (Ile-AMP), and binds to the active site of the enzyme.[3] This

binding event blocks the subsequent transfer of isoleucine to tRNAIle, thereby halting protein

synthesis and leading to cell death. The stability of the sulfamoyl linkage in Ile-AMS, compared

to the labile acyl-phosphate bond in Ile-AMP, results in a stable enzyme-inhibitor complex.[4]

The diagram below illustrates the inhibition of the IleRS-catalyzed reaction by Ile-AMS.
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Caption: Inhibition of Isoleucyl-tRNA Synthetase by Ile-AMS.

Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate inhibitors of

aminoacyl-tRNA synthetases like Ile-AMS.

Synthesis of 5'-O-[N-(Aminoacyl)sulfamoyl]adenosine
(General Procedure)
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The synthesis of Ile-AMS can be achieved by adapting established methods for similar

compounds.[5][6] The general workflow involves the coupling of a protected amino acid to 5'-

sulfamoyladenosine.

Protected
Adenosine 5'-Sulfamoylation 5'-Sulfamoyl-

adenosine

Coupling
Reaction

N-Protected
Isoleucine
(Activated)

Protected
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Caption: General synthetic workflow for Ile-AMS.

Methodology:

Protection of Adenosine: The 2' and 3' hydroxyl groups of adenosine are protected, often as

an isopropylidene acetal.

Sulfamoylation: The 5'-hydroxyl group is reacted with sulfamoyl chloride to produce 2',3'-O-

isopropylidene-5'-O-sulfamoyladenosine.

Amino Acid Activation: The carboxylic acid of N-protected (e.g., Boc or Cbz) L-isoleucine is

activated, for instance, as an N-hydroxysuccinimide (NHS) ester.

Coupling: The activated isoleucine is coupled to the sulfamoyl group of the protected

adenosine derivative.

Deprotection: All protecting groups are removed, typically under acidic conditions, to yield

the final product, Ile-AMS. Purification is generally performed using flash chromatography.[5]

ATP-Pyrophosphate (PPi) Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the

aminoacyl-adenylate intermediate. Inhibition of this step by compounds like Ile-AMS results in

a decreased rate of ATP-PPi exchange.
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Principle: The formation of Ile-AMP from isoleucine and ATP is reversible. In the presence of

radiolabeled pyrophosphate ([³²P]PPi), the reverse reaction incorporates the radiolabel into

ATP. The amount of [³²P]ATP formed is proportional to the enzyme activity.

Protocol Outline:

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., HEPES-

KOH, pH 7.5), MgCl₂, DTT, ATP, the amino acid (isoleucine), and [³²P]PPi.

Inhibitor Addition: The assay is run in the presence of varying concentrations of the inhibitor

(Ile-AMS) and in its absence (control).

Enzyme Addition: The reaction is initiated by adding a known concentration of purified IleRS.

Incubation: The reaction is incubated at a constant temperature (e.g., 30°C) for a defined

period.

Quenching and Detection: The reaction is stopped, and the [³²P]ATP is separated from the

unreacted [³²P]PPi (e.g., by charcoal binding or chromatography). The radioactivity of the

formed [³²P]ATP is quantified using a scintillation counter.

Data Analysis: The rate of reaction is calculated and plotted against the inhibitor

concentration to determine the IC₅₀ or Kᵢ value.
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Caption: Workflow for the ATP-PPi Exchange Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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